molecular formula C9H9N3O B3049430 4-Hydrazinylquinolin-2(1H)-one CAS No. 206116-81-6

4-Hydrazinylquinolin-2(1H)-one

Cat. No.: B3049430
CAS No.: 206116-81-6
M. Wt: 175.19 g/mol
InChI Key: FNHSKJJZSLFYAJ-UHFFFAOYSA-N
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Description

“4-Hydrazinylquinolin-2(1H)-one” is a chemical compound that has been studied in the field of organic chemistry . It is a key component in the synthesis of a novel series of 1,2-dihydroquinolinhydrazonopropanoate .


Synthesis Analysis

The synthesis of 1,2-dihydroquinolinhydrazonopropanoate, which includes “this compound” as a reactant, has been achieved through a reaction between hydrazinylquinolinones and ethyl propiolate in ethanol under refluxing temperature .


Molecular Structure Analysis

The molecular structure of the compounds synthesized from “this compound” has been determined via X-ray structure analyses . The E-configuration for all obtained products was confirmed via X-ray structure .


Chemical Reactions Analysis

The chemical reaction involving “this compound” and ethyl propiolate in ethanol under refluxing temperature leads to the formation of 1,2-dihydroquinolinhydrazonopropanoate .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” and its derivatives have been confirmed using various spectroscopic techniques such as FTIR, NMR spectrums, as well as mass spectrometry tools .

Scientific Research Applications

Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones

A study by Mostafa et al. (2022) explored the synthesis of pyridazino[4,3-c:5,6-c′]diquinoline derivatives using 4-hydrazinylquinolin-2(1H)-one. This process involved autoxidation and was characterized using various analytical methods including IR, NMR, and X-ray structure analysis. The study discussed the reaction mechanism in detail, contributing to the field of organic synthesis (Mostafa et al., 2022).

Synthesis of Substituted Quinolinones

Ismail et al. (2000) described the synthesis of 4-chloro-8-methylquinolin-2(1H)-one and its thione analogue. They explored nucleophilic substitution reactions of the 4-chloro group to produce various substituted 2-quinolinones and quinolinethiones, showcasing the versatility of quinolinones in synthetic chemistry (Ismail et al., 2000).

Antimycobacterial Activity

Salve et al. (2017) developed a synthesis protocol for anthranilamide Schiff bases bearing 4-aminoquinoline moiety, which showed significant antimycobacterial activity against Mycobacterium tuberculosis. Their study highlighted the potential of these compounds in medicinal chemistry, particularly for tuberculosis treatment (Salve et al., 2017).

Hydrogen-Bond Donor Catalysts in Asymmetric Organocatalysis

Inokuma et al. (2011) developed hydrogen-bond donor catalysts bearing a 2-aminoquinazolin-4-(1H)-one skeleton. These catalysts were used in the highly enantioselective hydrazination of 1,3-dicarbonyl compounds, demonstrating the utility of these compounds in asymmetric synthesis (Inokuma et al., 2011).

Novel 4-Pyrazolylquinolinone Derivatives

Abass (2000) reported the synthesis of novel 4-pyrazolylquinolinone derivatives from 4-hydrazino-1-methyl-2(1H)quinolinone. These derivatives were synthesized through reactions with various agents, expanding the range of quinolinone derivatives in chemical research (Abass, 2000).

Synthesis of 3-Arylideneaminoquinazolin-4(1H)-one Derivatives

Wang et al. (2011) described the combinatorial synthesis of 3-arylideneaminoquinazolin-4(1H)-one derivatives. This method utilized ionic liquids and iodine catalysts, offering a novel approach to the synthesis of quinazolinone derivatives (Wang et al., 2011).

Properties

IUPAC Name

4-hydrazinyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-12-8-5-9(13)11-7-4-2-1-3-6(7)8/h1-5H,10H2,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHSKJJZSLFYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571973
Record name 4-Hydrazinylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206116-81-6
Record name 4-Hydrazinylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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